molecular formula C5H9ClN2S B11917230 2-(Thiazol-5-yl)ethanamine hydrochloride CAS No. 1956340-93-4

2-(Thiazol-5-yl)ethanamine hydrochloride

Cat. No.: B11917230
CAS No.: 1956340-93-4
M. Wt: 164.66 g/mol
InChI Key: IOAAIWQCCAHJIG-UHFFFAOYSA-N
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Description

2-(Thiazol-5-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C5H10Cl2N2S. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiazol-5-yl)ethanamine hydrochloride typically involves the reaction of thiazole with ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(Thiazol-5-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Thiazol-5-yl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Thiazol-5-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The compound’s effects are mediated through various biochemical pathways, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Thiazol-4-yl)ethanamine hydrochloride
  • 2-(Thiazol-2-yl)ethanamine hydrochloride
  • 2-(Thiazol-3-yl)ethanamine hydrochloride

Uniqueness

2-(Thiazol-5-yl)ethanamine hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

1956340-93-4

Molecular Formula

C5H9ClN2S

Molecular Weight

164.66 g/mol

IUPAC Name

2-(1,3-thiazol-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C5H8N2S.ClH/c6-2-1-5-3-7-4-8-5;/h3-4H,1-2,6H2;1H

InChI Key

IOAAIWQCCAHJIG-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=N1)CCN.Cl

Origin of Product

United States

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